molecular formula C10H12FNO B6333667 [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol CAS No. 1389377-17-6

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

Cat. No.: B6333667
CAS No.: 1389377-17-6
M. Wt: 181.21 g/mol
InChI Key: HOBXJDYDGFFAPV-SNVBAGLBSA-N
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Description

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound with the molecular formula C10H12NOF. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds. The presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 3rd position of the tetrahydroisoquinoline ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Hydroxymethylation: The key step involves the introduction of the hydroxymethyl group at the 3rd position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the parent tetrahydroisoquinoline.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products include 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde and 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

    Reduction: The major product is 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other similar compounds such as:

    6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol: Lacks the fluorine atom, which affects its binding affinity and stability.

    6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: Has an ethyl group instead of a hydroxymethyl group, leading to different physical and chemical properties.

The unique combination of the fluorine atom and the hydroxymethyl group in this compound makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

[(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBXJDYDGFFAPV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1C=C(C=C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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